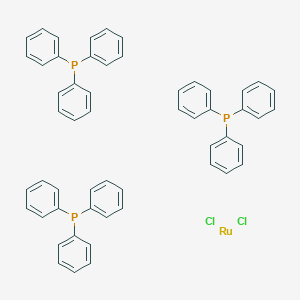

Tris(triphenylphosphine)ruthenium(II) chloride

Descripción

Tris(triphenylphosphine)ruthenium(II) chloride (RuCl₂(PPh₃)₃) is a coordination complex with the molecular formula C₅₄H₄₅Cl₂P₃Ru and a molecular weight of 958.83 g/mol . It appears as a dark gray powder or crystalline solid with a melting point of 133–159°C and a density of 1.43 g/cm³ . The compound crystallizes in a monoclinic system and is sparingly soluble in methanol, ethanol, acetone, and toluene but insoluble in water and non-polar solvents like hexane .

Synthesis: RuCl₂(PPh₃)₃ is synthesized by reacting ruthenium trichloride with triphenylphosphine (PPh₃) in alcoholic solvents under reflux . It serves as a precursor to hydrido complexes, such as hydridochlorotris(triphenylphosphine)ruthenium(II) (RuHCl(PPh₃)₃), via hydrogenation in the presence of a base like triethylamine .

Applications: The compound is widely used in homogeneous catalysis, including hydrogenation , indole synthesis from anilines , and cross-coupling reactions . It also exhibits triboluminescence under mechanical stress, though less prominently than tris(bipyridine)ruthenium(II) chloride .

Safety: RuCl₂(PPh₃)₃ is harmful if inhaled or absorbed through the skin (H312, H332). Handling requires protective gear, and it should be stored under inert conditions due to moisture sensitivity .

Propiedades

IUPAC Name |

dichlororuthenium;triphenylphosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C18H15P.2ClH.Ru/c3*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;;/h3*1-15H;2*1H;/q;;;;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIWBLJMBLGWSIN-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Cl[Ru]Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C54H45Cl2P3Ru | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

958.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15529-49-4 | |

| Record name | Dichlorotris(triphenylphosphine)ruthenium | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15529-49-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dichlorotris(triphenylphosphine)ruthenium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.957 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Methanol-Based Synthesis

The most widely cited method involves refluxing ruthenium trichloride trihydrate (RuCl₃·3H₂O) with excess triphenylphosphine (PPh₃) in methanol. The reaction proceeds via reductive elimination, where Ru(III) is reduced to Ru(II) in the presence of PPh₃, which acts as both a ligand and reducing agent. The stoichiometric equation is:

Key features of this method include:

-

Solvent : Methanol, chosen for its ability to dissolve RuCl₃·3H₂O while maintaining low solubility of the product, facilitating precipitation.

-

Conditions : Reflux at ~65°C (methanol’s boiling point) for 2–4 hours.

-

Work-up : The chocolate-brown precipitate is filtered, washed with cold methanol to remove unreacted PPh₃ and OPPh₃ (a byproduct), and dried under vacuum.

This method is favored for its simplicity and reproducibility, though yields are rarely quantified in literature.

Ethanol-Based Synthesis

An alternative approach employs ethanol as the solvent, following a protocol attributed to Wilkinson. Here, hydrated ruthenium(III) chloride (RuCl₃·H₂O) reacts with PPh₃ under reflux:

-

Solvent : Ethanol, which permits higher reaction temperatures (~78°C) due to its elevated boiling point compared to methanol.

-

Conditions : Prolonged reflux (4–6 hours) ensures complete reduction of Ru(III) to Ru(II).

-

Purification : The product is isolated via vacuum filtration and washed with diethyl ether to remove residual phosphine oxides.

While ethanol enhances reaction kinetics, the method risks partial oxidation of PPh₃ under aerobic conditions, necessitating strict inert-atmosphere controls in some variants.

Advanced Methodological Developments

Inert-Atmosphere Techniques

Modern adaptations emphasize the use of nitrogen or argon atmospheres to mitigate phosphine oxidation. For instance, degassing solvents (methanol or ethanol) prior to reflux minimizes oxygen ingress, preserving the reducing capacity of PPh₃. A representative procedure involves:

-

Dissolving RuCl₃·3H₂O in degassed methanol under nitrogen.

-

Adding PPh₃ and refluxing for 3 hours.

-

Cooling to 0°C to crystallize the product, followed by washing with ice-cold methanol.

This modification improves yield and purity, particularly for large-scale syntheses.

Solvent and Stoichiometry Optimization

Studies have explored solvent mixtures to balance reactivity and solubility. For example:

-

Methanol-Benzene Systems : Adding benzene (10–20 vol%) enhances PPh₃ solubility, accelerating ligand substitution.

-

Stoichiometric Ratios : A 1:3.5 molar ratio of RuCl₃ to PPh₃ minimizes side products like OPPh₃, though excess PPh₃ (up to 1:4) is tolerated.

Comparative Analysis of Preparation Methods

The table below contrasts key parameters of methanol- and ethanol-based syntheses:

Key Observations :

-

Methanol offers faster precipitation but risks incomplete ligand substitution due to lower temperatures.

-

Ethanol’s higher boiling point ensures thorough reaction but demands longer reflux times.

Mechanistic Insights and Challenges

The synthesis of RuCl₂(PPh₃)₃ hinges on two concurrent processes:

-

Reduction : Ru(III) → Ru(II) by PPh₃, which is oxidized to OPPh₃.

-

Ligand Substitution : Displacement of chloride and aqua ligands by PPh₃.

Critical challenges include:

-

Phosphine Oxidation : Even trace oxygen converts PPh₃ to OPPh₃, reducing ligand availability. Degassing solvents and inert atmospheres mitigate this.

-

Solubility Limits : RuCl₂(PPh₃)₃’s low solubility in alcohols complicates large-scale production. Mixed solvents (e.g., methanol-dichloromethane) have been proposed but require validation .

Análisis De Reacciones Químicas

Tris(triphenylphosphine)ruthenium(II) chloride undergoes various types of reactions, including substitution, reduction, and hydrogenation. Some common reactions include :

Substitution Reactions: The triphenylphosphine ligands in the complex can be readily substituted by other ligands.

Reduction Reactions: In the presence of hydrogen and a base, the compound can be reduced to form a monohydride complex.

Hydrogenation Reactions: It serves as a precatalyst for the hydrogenation of alkenes, nitro compounds, and ketones.

Aplicaciones Científicas De Investigación

Tris(triphenylphosphine)ruthenium(II) chloride is widely used in scientific research due to its catalytic properties. Some of its applications include :

Chemistry: It is used as a catalyst in various organic reactions, including C-C cross-coupling reactions, cyclization, isomerization, and oxidation reactions.

Biology and Medicine: The compound is studied for its potential use in medicinal chemistry, particularly in the development of new drugs and therapeutic agents.

Industry: It is used in the industrial production of various chemicals, including vinyl chloride monomer through the hydrochlorination reaction of acetylene.

Mecanismo De Acción

The mechanism by which tris(triphenylphosphine)ruthenium(II) chloride exerts its effects involves its ability to act as a catalyst in various chemical reactions. The compound facilitates the activation of C-H bonds and promotes the formation of new chemical bonds through its coordination with other molecules .

Comparación Con Compuestos Similares

Research Findings and Challenges

- Catalytic Limitations : RuCl₂(PPh₃)₃ is less active than Rh and Pd analogs in hydrogenation and cross-coupling, limiting its industrial adoption .

- Triboluminescence Potential: While weaker than [Ru(bpy)₃]Cl₂, RuCl₂(PPh₃)₃’s mechanochemical properties warrant exploration in stress-sensitive sensors .

- Stability Issues : The compound degrades in protic solvents, necessitating inert handling .

Actividad Biológica

Tris(triphenylphosphine)ruthenium(II) chloride (RuCl₂(PPh₃)₃) is a prominent organometallic compound known for its diverse applications in catalysis and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C₅₄H₄₅Cl₂P₃Ru

- Molecular Weight : 958.83 g/mol

- Appearance : Dark gray to black crystalline solid

- Solubility : Insoluble in water; sensitive to air and moisture

Mechanisms of Biological Activity

This compound exhibits biological activity primarily through its catalytic properties, influencing various biochemical reactions. Notably, it is involved in:

- Hydrogenation Reactions : The compound acts as a catalyst for the hydrogenation of alkenes, nitro compounds, and ketones, which can be critical in synthesizing biologically active molecules.

- C-H Activation : It facilitates C-H activation reactions, enabling the functionalization of hydrocarbons, which is essential in drug development and organic synthesis.

- Anticancer Activity : Some studies have indicated that ruthenium complexes can exhibit cytotoxicity against cancer cells, potentially through mechanisms involving apoptosis and cell cycle arrest.

1. Antitumor Activity

A study published in Inorganic Chemistry demonstrated the anticancer effects of RuCl₂(PPh₃)₃ on various cancer cell lines. The compound exhibited significant cytotoxicity against breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism was attributed to the induction of apoptosis through the mitochondrial pathway, leading to increased reactive oxygen species (ROS) production and activation of caspases .

2. Antimicrobial Effects

Research highlighted the antimicrobial properties of RuCl₂(PPh₃)₃ against pathogenic bacteria such as Staphylococcus aureus and Escherichia coli. The compound's ability to disrupt bacterial cell membranes was noted, suggesting potential applications in developing new antimicrobial agents .

3. Enzyme Mimetic Activity

This compound has been studied for its enzyme mimetic activities, particularly in catalyzing oxidation reactions similar to those performed by natural enzymes. This property opens avenues for its use in biocatalysis and green chemistry applications .

Research Findings

| Study | Findings |

|---|---|

| Inorganic Chemistry (2014) | Demonstrated cytotoxicity against MCF-7 and A549 cells via apoptosis induction. |

| Journal of Organometallic Chemistry (2016) | Showed antimicrobial effects against S. aureus and E. coli. |

| Catalysis Science & Technology (2018) | Explored enzyme mimetic properties for oxidation reactions. |

Q & A

Basic Question: What are the optimal synthetic routes for preparing tris(triphenylphosphine)ruthenium(II) chloride, and how does ligand stoichiometry influence purity?

Answer:

The complex is synthesized via refluxing ruthenium trichloride hydrate (RuCl₃·nH₂O) with excess triphenylphosphine (PPh₃) in alcoholic solvents under inert conditions. Evidence from catalytic studies (e.g., microwave-assisted isomerization ) highlights the importance of maintaining a RuCl₃:PPh₃ molar ratio of 1:3 to ensure complete ligand coordination. Purity is validated through elemental analysis, FT-IR (to confirm Ru–Cl and Ru–P bonds), and ³¹P NMR spectroscopy to detect unreacted PPh₃ . Solvent choice (e.g., ethanol vs. methanol) impacts crystallization efficiency, with degassed ethanol yielding higher-purity crystals due to reduced oxidation of PPh₃ .

Advanced Question: How does this compound mediate stereoselective isomerization of allylamines to Z-enamines under microwave irradiation?

Answer:

The catalyst facilitates Z-selectivity via a radical-based mechanism involving Ru(II)-mediated hydrogen transfer. Microwave irradiation accelerates the reaction by enhancing dipole polarization of intermediates, reducing reaction times from hours to minutes. Key parameters include:

- Temperature : Optimal Z/E ratios (>90%) are achieved at 120–140°C (Figure 3.4 in ).

- Substrate structure : Electron-withdrawing groups on allylamines improve selectivity by stabilizing Ru–substrate π-interactions .

- Solvent : Non-polar solvents (e.g., toluene) minimize side reactions like hydrolysis.

Validation methods: ¹H NMR (to quantify Z/E ratios) and DFT calculations to map transition states .

Basic Question: What spectroscopic and analytical techniques are critical for characterizing this compound?

Answer:

- FT-IR : Peaks at 480–500 cm⁻¹ (Ru–Cl stretch) and 1,090–1,100 cm⁻¹ (PPh₃ coordination) confirm ligand binding .

- ³¹P NMR : A single resonance near 50 ppm indicates equivalent PPh₃ ligands .

- X-ray crystallography : Resolves Ru–P bond lengths (~2.3 Å) and octahedral geometry .

- Elemental analysis : Confirms C, H, and Cl content within ±0.3% theoretical values .

Advanced Question: How do solvent polarity and coordinating additives influence the catalytic activity of this complex in hydrogenation reactions?

Answer:

In hydrogenation of dienes (e.g., butyl sorbate), solvent polarity directly affects reaction rates:

| Solvent | Dielectric Constant (ε) | Relative Rate |

|---|---|---|

| Methanol | 32.7 | 1.00 |

| Ethylene glycol | 37.7 | 0.85 |

| MTBE | 4.5 | 0.40 |

Polar solvents stabilize charged intermediates, accelerating H₂ activation. However, coordinating solvents (e.g., THF) may poison the catalyst by displacing PPh₃ ligands. Adding 1 equiv. PPh₃ as an additive mitigates ligand loss and enhances turnover frequency (TOF) by 30% .

Advanced Question: How can researchers resolve contradictions in reported catalytic efficiencies for β-lactam synthesis using this complex?

Answer:

Discrepancies arise from variations in:

- Microwave power : Higher power (≥300 W) improves atom-transfer radical cyclization (ATRC) yields but risks thermal decomposition of Ru complexes .

- Substrate purity : Trace moisture deactivates the catalyst; rigorous drying of N-allyl trichloroacetamides is essential .

- Reaction scale : Milligram-scale reactions show higher apparent efficiency due to homogeneous mixing, whereas bulk reactions require longer times .

Recommendation : Use kinetic studies (e.g., time-resolved ¹H NMR) to correlate substrate conversion with catalyst stability .

Basic Question: What precautions are necessary for handling and storing this compound?

Answer:

- Storage : Inert atmosphere (N₂/Ar) at –20°C to prevent oxidation of PPh₃ ligands .

- Handling : Use Schlenk techniques for air-sensitive reactions. Avoid chlorinated solvents (e.g., DCM) due to potential ligand displacement .

- Deactivation : Quench with ethanol/water mixtures to precipitate Ru residues for safe disposal .

Advanced Question: How does the electronic structure of this compound enable dual functionality in hydrogenation and C–H activation?

Answer:

The Ru(II) center adopts a low-spin d⁶ configuration , enabling π-backbonding with PPh₃ ligands. This stabilizes transition states for:

- Hydrogenation : Heterolytic cleavage of H₂ via Ru–H intermediates .

- C–H activation : Oxidative addition of C–H bonds facilitated by electron-rich PPh₃ ligands .

Spectroscopic evidence : XPS confirms Ru 3d₅/₂ binding energy at 280.5 eV, indicative of Ru(II) .

Basic Question: What are the limitations of this compound in large-scale catalytic applications?

Answer:

- Cost : High Ru content (10.2% by mass) limits industrial use .

- Lability : PPh₃ ligands dissociate under high temperatures (>150°C), reducing catalytic cycles .

- Substrate scope : Poor activity with sterically hindered alkenes (e.g., tetrasubstituted alkenes) .

Advanced Question: What strategies improve the recyclability of this catalyst in continuous-flow systems?

Answer:

- Immobilization : Support on mesoporous silica (e.g., SBA-15) via phosphine–silanol interactions increases reuse cycles from 3 to 10 .

- Biphasic systems : Use water-immiscible ionic liquids (e.g., [BMIM][PF₆]) to facilitate catalyst separation .

- In situ regeneration : Add reductants (e.g., NaBH₄) to maintain Ru(II) oxidation state during prolonged reactions .

Advanced Question: How does this compound compare to other Ru complexes in enantioselective catalysis?

Answer:

| Catalyst | Selectivity (ee%) | TOF (h⁻¹) | Substrate Scope |

|---|---|---|---|

| RuCl₂(PPh₃)₃ | <50% | 120 | Narrow |

| [Ru(cymene)Cl₂]₂ | 70–85% | 90 | Moderate |

| Ru–BINAP complexes | >95% | 60 | Broad |

RuCl₂(PPh₃)₃ exhibits moderate activity but limited enantioselectivity due to symmetric PPh₃ ligands. Chiral modifiers (e.g., BINAP) or mixed-ligand systems (e.g., PPh₃/diamine) improve ee% .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.